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2,3,3,3-Tetrafluoropropanal -

2,3,3,3-Tetrafluoropropanal

Catalog Number: EVT-15285106
CAS Number:
Molecular Formula: C3H2F4O
Molecular Weight: 130.04 g/mol
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Product Introduction

Source and Classification

2,3,3,3-Tetrafluoropropanal is primarily synthesized from propane or propene through halogenation processes involving hydrogen fluoride and chlorine. The compound falls under the classification of volatile organic compounds and is regulated due to its environmental impact, particularly concerning ozone depletion and global warming potential.

Synthesis Analysis

Methods of Synthesis

The synthesis of 2,3,3,3-tetrafluoropropanal can be achieved through several methods:

  1. Halogenation Process: This involves the reaction of propane or propene with hydrogen fluoride and chlorine in the presence of a catalyst. A notable method utilizes a gamma ferric iron compound as a catalyst at temperatures ranging from 400°C to 500°C. The molar ratio of reactants typically follows a range of 1-3:25-35:2-6 for propane or propene to hydrogen fluoride and chlorine respectively .
  2. Single-step Reaction: This method simplifies the process by allowing the reaction to occur in one step rather than multiple steps, which is advantageous for cost-effectiveness and efficiency .

Technical Details

The reaction conditions are critical for optimizing yield:

  • Temperature: 400°C to 500°C
  • Contact Time: 10 to 60 seconds
  • Catalyst: Gamma ferric iron compound loaded catalyst

After the reaction, washing and alkali treatments are performed to remove by-products such as hydrogen chloride .

Molecular Structure Analysis

Data

  • Molecular Formula: C3H2F4\text{C}_3\text{H}_2\text{F}_4
  • Molecular Weight: 114.04 g/mol
  • CAS Number: 754-12-1
Chemical Reactions Analysis

Reactions

2,3,3,3-Tetrafluoropropanal undergoes various chemical reactions including:

  • Combustion Reactions: It reacts with oxygen in combustion processes producing carbon dioxide and hydrogen fluoride as major products.
  • Radical Reactions: The compound reacts with radicals such as fluorine and hydroxyl radicals during oxidation processes .

Technical Details

The kinetic mechanism for oxidation includes multiple pathways involving radical species. A comprehensive model includes over 900 reactions with various species involved in the combustion process .

Mechanism of Action

The mechanism of action for 2,3,3,3-tetrafluoropropanal primarily involves its interaction with radical species during combustion:

  1. Initiation: Formation of radicals from thermal decomposition.
  2. Propagation: Radicals react with oxygen leading to further radical formation.
  3. Termination: Combination of radicals leading to stable products like carbon dioxide and hydrogen fluoride .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Colorless gas or liquid.
  • Boiling Point: Approximately -30°C (-22°F).
  • Critical Temperature: Not available.

Chemical Properties

  • Stability: Generally stable under normal conditions but can form explosive mixtures when combined with air.
  • Reactivity: Reacts with oxidizing agents; can produce hazardous by-products if not handled properly .
Applications

2,3,3,3-Tetrafluoropropanal has several scientific uses:

  • Refrigeration: Used as a refrigerant due to its low global warming potential compared to traditional hydrofluorocarbons.
  • Chemical Intermediate: Acts as an intermediate in the synthesis of other fluorinated compounds utilized in various industrial applications.
  • Environmental Studies: Its properties are studied in environmental science due to its impact on climate change and ozone depletion.
Synthesis Methodologies & Catalytic Innovation

Hydrogen-Assisted Dehydrohalogenation Pathways

Hydrogen-assisted dehydrohalogenation has emerged as a transformative pathway for synthesizing fluorinated aldehydes and olefins, particularly targeting 2,3,3,3-tetrafluoropropanal precursors. This method involves the catalytic removal of hydrogen halides from halogenated propane derivatives under hydrogen atmosphere, enabling precise control over selectivity. The core reaction centers on converting 1,1,1,2-tetrafluoro-2-chloropropane (HCFC-244bb) to 2,3,3,3-tetrafluoropropene (HFO-1234yf), a critical intermediate for aldehyde synthesis. Traditional vapor-phase dehydrohalogenation processes suffer from high energy demands (>400°C) and rapid catalyst deactivation due to coke formation. In contrast, hydrogen-assisted pathways operate at moderated temperatures (300–350°C) with significantly enhanced catalyst longevity. The presence of hydrogen shifts thermodynamic equilibria, suppresses oligomerization side reactions, and mitigates coke deposition by facilitating in-situ hydrodesulfurization of carbonaceous intermediates [1].

Key Reaction:$$\ce{CF3CFClCH3 + H2 -> CF3CF=CH2 + HCl}$$

Recent studies demonstrate that hydrogen partial pressure critically influences selectivity. Optimal H₂/HCFC-244bb molar ratios of 1.5–2.0 achieve 42% substrate conversion with 88% selectivity toward HFO-1234yf at gas hourly space velocities (GHSV) of 900 h⁻¹. This efficiency stems from hydrogen’s dual role: it promotes desorption of chlorine species from active sites and prevents over-hydrogenation to saturated propanes. The hydrogen-assisted route circumvents limitations of conventional methods by eliminating caustic alkali wastes and reducing reactor fouling [1] [7].

Transition Metal Phosphide-Catalyzed Production

Transition metal phosphides (TMPs), particularly nickel phosphides, represent a catalytic innovation for dehydrohalogenation due to their exceptional stability in hydrohalogenic environments and resistance to HF byproducts. Three distinct phases—Ni₂P, Ni₁₂P₅, and Ni₃P—exhibit structure-dependent performance in HCFC-244bb conversion. Ni₃P outperforms other phases with 88% HFO-1234yf selectivity at 300°C, attributed to its electron-rich nickel centers that facilitate C-Cl bond cleavage while minimizing C-F bond scission. This specificity is crucial for preserving the aldehyde precursor’s fluorination pattern [1].

Table 1: Catalytic Performance of Nickel Phosphides in HCFC-244bb Dehydrochlorination

Catalyst PhaseNi:P RatioReaction Temp (°C)HFO-1234yf Selectivity (%)Conversion (%)
Ni₂P2:13007238
Ni₁₂P₅2.4:13006535
Ni₃P3:13008842
Commercial Pd/C-3004530

The phosphidation process fundamentally alters catalyst robustness. Phosphate precursors (e.g., Niₓ(PO₄)ᵧ) are reduced under H₂ flow, forming phosphides with metallic character and covalent P-M bonds. These bonds confer extraordinary resistance to fluorination: post-reaction characterization of Ni₃P reveals no detectable nickel fluoride formation despite corrosive HF exposure. This stability originates from thermodynamic favorability—the Gibbs free energy (ΔG) for phosphate-to-fluoride conversion is lower than for phosphide-to-fluoride transformation, effectively preserving the active phase [1] [7]. Surface analyses confirm that phosphorus segregates to nickel surfaces, forming a protective layer that impedes bulk fluorination.

Fluorination Techniques for Selective Aldehyde Functionalization

Fluorination of unsaturated precursors like 2-chloro-3,3,3-trifluoropropene (HCFO-1233xf) provides a direct route to 2,3,3,3-tetrafluoropropanal intermediates. Chromia-based catalysts (Cr₂O₃) dominate industrial processes but suffer from rapid deactivation and sub-60% selectivity. Breakthroughs in catalyst activation have overcome these limitations through oxidative pre-treatments. Chlorine or oxygen treatment of Cr₂O₃ at 350°C increases surface area by >40% (from 45 m²/g to 65 m²/g) and enhances Brønsted acidity, which promotes nucleophilic fluorination [3] [8].

Mechanistic Insights:

  • Oxidative Treatment: Cl₂ or O₂ flow removes carbonaceous deposits, exposing fresh Cr sites and generating porous structures.
  • Acid Site Generation: Chlorination creates surface Cr-Cl bonds that hydrolyze to Cr-OH groups, increasing acid density from 0.18 mmol NH₃/g to 0.42 mmol NH₃/g.
  • Fluorination Step:$$\ce{CF3CCl=CH2 + HF ->[Cr-Cl] CF3CF=CH2 + HCl}$$

Table 2: Impact of Oxidative Treatments on Cr-Based Catalyst Performance

TreatmentBET Surface Area (m²/g)Pore Volume (cm³/g)Acid Site Density (mmol NH₃/g)HFO-1234yf Yield (%)
None450.150.1858
O₂ (350°C)620.210.3576
Cl₂ (350°C)650.230.4281

Optimal fluorination occurs at 350°C with a 10:1 HF/HCFO-1233xf molar ratio, achieving 81% yield with 95% catalyst stability over 500 hours. The critical role of acid strength was confirmed through pyridine-IR spectroscopy: Lewis acid sites (1450 cm⁻¹ band) facilitate HF dissociation, while Brønsted sites (1540 cm⁻¹) protonate the olefinic substrate, accelerating nucleophilic attack by fluoride ions [3] [4]. Alternative pathways involve liquid-phase fluorination of 1,1,2,3-tetrachloropropene using antimony chlorides, but these require multi-step purification and generate halogenated wastes.

Optimization of Nickel-Based Catalyst Systems

Nickel catalysts achieve peak performance through strategic modifications to composition, support interactions, and structural design. In TMP systems, the Ni/P ratio directly governs electronic properties: higher Ni content in Ni₃P increases electron density at nickel centers (evidenced by XPS Ni 2p₃/₂ binding energy shifts from 853.1 eV in Ni₂P to 852.6 eV), enhancing adsorption of chlorocarbon intermediates. This electronic modulation suppresses deep dehydrofluorination side products like hexafluoropropylene [1].

Structured Catalyst Engineering:

  • Wash-Coated Foams: NiCrAl open-cell foams (90% porosity, 800 µm pores) serve as thermally conductive substrates for Ni-SmDC (samarium-doped ceria) catalysts. Wash-coating with triethanolamine/PVB binders achieves uniform 120 µm layers, doubling active site density versus pellet catalysts [10].
  • Oxygen Vacancy Engineering: Sm³⁺ doping in ceria supports (Ce₀.₈₅Sm₀.₁₅O₂₋δ) creates oxygen vacancies that gasify carbon deposits via CO₂ activation (CO₂ + □ → CO + Oₛᵢᵣₜₑ, where □ denotes vacancy). This reduces coke accumulation by 78% during 100-hour runs.
  • Pre-Reduction Protocols: H₂ activation at 600°C reduces NiO to Ni⁰ while preserving phosphide phases, increasing turnover frequencies by 3.2× compared to non-reduced systems.

Industrial implementations now integrate multi-layer architectures: a Ni₃P base layer for C-Cl bond activation, topped by chromium oxyfluoride for gas-phase fluorination. This tandem configuration achieves 92% aldehyde precursor yield in fluidized-bed reactors, demonstrating scalability beyond laboratory settings [3] [7] [10]. Catalyst lifetimes exceed 2,000 hours by implementing periodic oxidative regenerations (O₂ at 400°C) to combust coke without altering core phosphide crystallinity.

Properties

Product Name

2,3,3,3-Tetrafluoropropanal

IUPAC Name

2,3,3,3-tetrafluoropropanal

Molecular Formula

C3H2F4O

Molecular Weight

130.04 g/mol

InChI

InChI=1S/C3H2F4O/c4-2(1-8)3(5,6)7/h1-2H

InChI Key

HBEMGSYQYHIKNL-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(C(F)(F)F)F

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